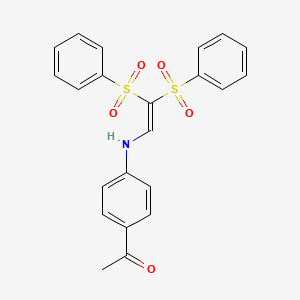

1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone

Description

1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone (CAS No. 691366-25-3) is a structurally complex organic compound featuring an ethanone core substituted with a phenyl group linked via a vinylamino bridge bearing two phenylsulfonyl groups. Its molecular formula is C₂₂H₁₉NO₅S₂, with a molecular weight of 441.52 g/mol . The compound’s unique architecture, combining sulfonyl electron-withdrawing groups and a conjugated vinylamino system, renders it of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-[4-[2,2-bis(benzenesulfonyl)ethenylamino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5S2/c1-17(24)18-12-14-19(15-13-18)23-16-22(29(25,26)20-8-4-2-5-9-20)30(27,28)21-10-6-3-7-11-21/h2-16,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQOEZZUOOYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-aminoacetophenone with 2,2-bis(phenylsulfonyl)ethylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Scientific Research Applications

1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The phenylsulfonyl groups are known to participate in various chemical reactions, including nucleophilic and electrophilic interactions. These interactions can lead to the formation of stable complexes with target molecules, influencing their biological activity and chemical properties .

Comparison with Similar Compounds

Key Observations:

- Sulfur-Containing Groups: The target compound and 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone share sulfonyl groups, but the latter lacks the vinylamino bridge. Sulfonyl groups enhance polarity and metabolic stability.

- Hybrid Structures: N-[2,2-Bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline shares the bis-sulfonylvinyl moiety but replaces ethanone with a nitroaniline group, altering electronic properties.

Biological Activity

1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone is a complex organic compound notable for its unique structural features, including a phenylsulfonyl group and a vinyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound is 1-[4-[2,2-bis(benzenesulfonyl)ethenylamino]phenyl]ethanone. The molecular formula is , with a molecular weight of 431.52 g/mol. The compound's structure is characterized by the following components:

- Phenylsulfonyl groups : Known for their reactivity and ability to form stable complexes.

- Vinyl group : Provides sites for various chemical reactions.

Synthesis

The synthesis typically involves a multi-step organic reaction, often starting with 4-aminoacetophenone reacted with 2,2-bis(phenylsulfonyl)ethylene in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction is typically heated to facilitate the formation of the desired compound.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains. For instance, sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. They may induce apoptosis through mechanisms involving oxidative stress or inhibition of specific signaling pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The phenylsulfonyl groups can participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes that can modulate biological pathways.

Case Studies

- Anticancer Activity : A study explored the effects of similar phenylsulfonamide compounds on breast cancer cells, revealing that they inhibited cell proliferation and induced apoptosis through caspase activation.

- Antimicrobial Efficacy : Research involving derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as antibiotic agents.

- Inflammation Modulation : Some studies indicated that compounds related to this structure could reduce inflammatory markers in vitro, hinting at potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-(4-Aminophenyl)-2-butanone | Similar amine and ketone groups | Moderate anticancer activity |

| 1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)propanone | Similar but with propanone | Lower antimicrobial activity |

| 1-(4-(Phenylsulfonamido)benzaldehyde | Contains sulfonamide | High antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.